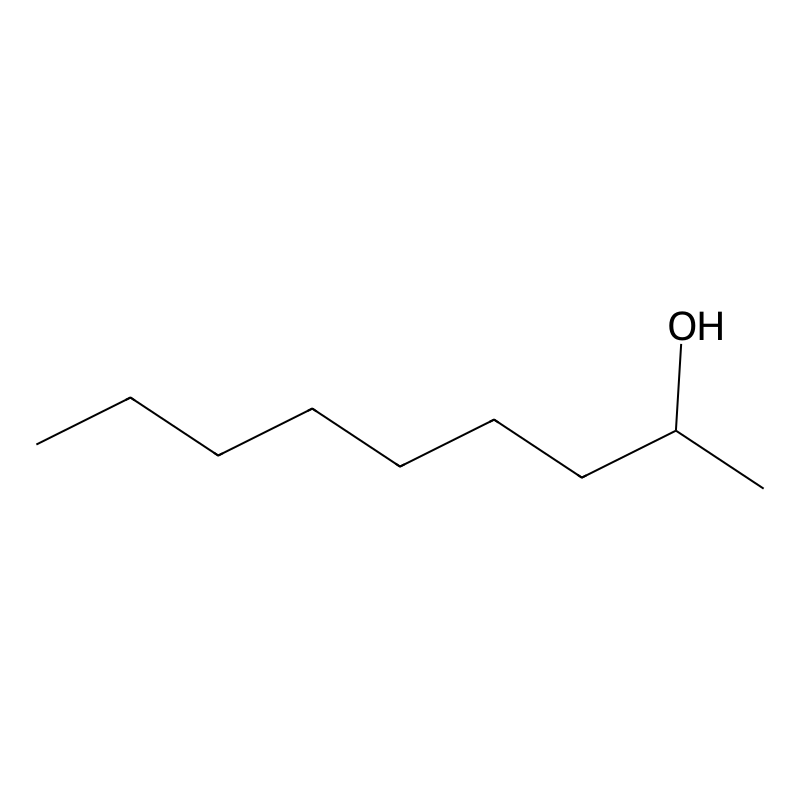2-Nonanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
insoluble in water; soluble in alcohol and oils
Synonyms
Canonical SMILES
Food Science and Flavoring:
2-Nonanol is a nine-carbon chain alcohol with a characteristic fruity, green, and fatty odor []. It has been identified as a key flavor component in various food products, contributing to the overall aroma and taste profile. Notably, research has shown its presence in:
- Blue Cheese: 2-Nonanol is a major volatile compound in blue cheese, playing a significant role in its characteristic pungent aroma.
Environmental Science and Biodegradation:
Studies have investigated the biodegradability of 2-Nonanol, which is crucial for understanding its environmental fate. Research suggests:
- Biodegradable: 2-Nonanol is readily biodegradable by microorganisms in soil and water environments [, ]. This indicates its potential for minimal environmental persistence.
Material Science and Antifungal Properties:
Emerging research explores the potential applications of 2-Nonanol in material science due to its antifungal properties:
- Antifungal Activity: Studies have demonstrated the ability of 2-Nonanol to inhibit the growth of various fungal species [, ]. This opens doors for its potential use in developing antifungal materials or coatings.
Medical Research and Antimicrobial Activity:
Preliminary research suggests potential antimicrobial properties of 2-Nonanol:
2-Nonanol, also known as nonan-2-ol or 2-hydroxynonane, is a fatty alcohol with the molecular formula and a molecular weight of approximately 144.25 g/mol. It is classified as an aliphatic alcohol, characterized by a long carbon chain consisting of nine carbon atoms with a hydroxyl group (-OH) located at the second carbon position. This compound is hydrophobic and practically insoluble in water, making it a typical representative of fatty alcohols, which are often utilized in various industrial applications due to their emulsifying and surfactant properties .
In insects, 2-Nonanol acts as a pheromone, a chemical signal used for communication between individuals. It can trigger specific behaviors depending on the insect species. For example, in some beetles, 2-Nonanol attracts mates or signals aggregation for feeding []. The exact mechanism of action within the insect's olfactory system is a subject of ongoing research.
- Oxidation: 2-Nonanol can be oxidized to form ketones or aldehydes depending on the reaction conditions. For instance, oxidation using potassium permanganate can yield 2-nonanone.
- Esterification: It can react with carboxylic acids to form esters, which are important in the production of fragrances and flavorings.
- Dehydration: Under acidic conditions, 2-nonanol can undergo dehydration to produce alkenes.
These reactions make 2-nonanol versatile for synthesis in organic chemistry and industrial applications.
2-Nonanol exhibits biological activities that are significant in various fields:
- Antimicrobial Properties: Some studies have indicated that 2-nonanol possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for use in preservatives and disinfectants .
- Cell Signaling: It plays a role in lipid metabolism pathways and may influence cellular signaling processes related to lipid peroxidation .
Due to its hydrophobic nature, it interacts with lipid membranes, which could affect membrane fluidity and function.
Several methods exist for synthesizing 2-nonanol:
- Hydroformylation of Alkenes: This method involves the reaction of nonenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
- Reduction of Ketones: 2-Nonanol can also be synthesized by the reduction of 2-nonanone using reducing agents like lithium aluminum hydride or sodium borohydride.
- Fermentation Processes: Biological methods involving fermentation can produce fatty alcohols like 2-nonanol from renewable resources.
These synthesis routes highlight the compound's potential for both industrial and sustainable production methods.
2-Nonanol has diverse applications across various industries:
- Fragrance Industry: It is used as a fragrance component due to its pleasant odor.
- Cosmetics: Employed as an emollient and skin-conditioning agent.
- Surfactants: Utilized in the formulation of surfactants for cleaning products.
- Food Industry: Used as a flavoring agent due to its fatty alcohol characteristics .
Studies on the interactions of 2-nonanol have focused on its effects on biological systems:
- Lipid Interaction: Research indicates that 2-nonanol interacts with lipid membranes, affecting their properties and potentially influencing cell signaling pathways related to metabolism.
- Toxicological Studies: Investigations into its safety profile have been conducted, revealing that while it is generally regarded as safe when used appropriately, high concentrations may pose risks due to its hydrophobic nature .
When compared to other fatty alcohols, 2-nonanol exhibits unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octanol | C8H18O | Shorter carbon chain; more soluble in water. |
| 1-Decanol | C10H22O | Longer carbon chain; different physical properties (higher boiling point). |
| 1-Hexanol | C6H14O | Shorter chain; more volatile and less hydrophobic. |
Physical Description
colourless liquid
XLogP3
Density
Melting Point
-35.5°C
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 200 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 198 of 200 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]






